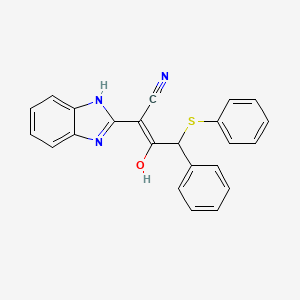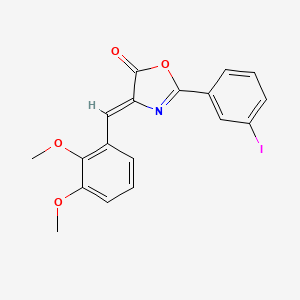![molecular formula C21H16N2O2 B3723649 (4Z)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-naphthalen-2-ylpyrazol-3-one](/img/structure/B3723649.png)
(4Z)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-naphthalen-2-ylpyrazol-3-one
Descripción general
Descripción
(4Z)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-naphthalen-2-ylpyrazol-3-one is a complex organic compound with a unique structure that includes a hydroxyphenyl group, a naphthalenyl group, and a pyrazolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-naphthalen-2-ylpyrazol-3-one typically involves the condensation of 4-hydroxybenzaldehyde with 5-methyl-2-naphthalen-2-ylpyrazol-3-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-naphthalen-2-ylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the pyrazolone core can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(4Z)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-naphthalen-2-ylpyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of (4Z)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-naphthalen-2-ylpyrazol-3-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(4Z)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-naphthalen-2-ylpyrazol-3-one: is similar to other pyrazolone derivatives, such as antipyrine and phenylbutazone.
Antipyrine: Known for its analgesic and antipyretic properties.
Phenylbutazone: Used as an anti-inflammatory drug.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
(4Z)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-naphthalen-2-ylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-14-20(12-15-6-10-19(24)11-7-15)21(25)23(22-14)18-9-8-16-4-2-3-5-17(16)13-18/h2-13,24H,1H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTLRZBDJXAIGJ-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[3-[(2,3-dimethylphenyl)carbamoyl]phenyl] morpholine-4-carbothioate](/img/structure/B3723570.png)
![ethyl 2-methyl-5-{[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3723576.png)

![3-allyl-5-[(5,7-dimethyl-2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3723584.png)
![2-[({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]quinazolin-4(3H)-one](/img/structure/B3723588.png)
![METHYL 2-(6-OXO-2-{N'-[4-(PROPAN-2-YL)PHENYL]CARBAMIMIDAMIDO}-3,6-DIHYDROPYRIMIDIN-4-YL)ACETATE](/img/structure/B3723597.png)
![2-[(2-pyridinylthio)methyl]-1H-quinazolin-4-one](/img/structure/B3723610.png)
![N'~2~-{(Z)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-THIOPHENECARBOHYDRAZIDE](/img/structure/B3723611.png)
![[2-({[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3723618.png)
![N-{4-[4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B3723620.png)
![N-(2,4-DIMETHYLPHENYL)-N'-{6-OXO-4-[(2-PYRIDYLSULFANYL)METHYL]-1,6-DIHYDRO-2-PYRIMIDINYL}GUANIDINE](/img/structure/B3723627.png)

![METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-3-(BENZYLSULFANYL)PROPANOATE](/img/structure/B3723640.png)

